
フォルミミノグルタミン酸
概要
説明
科学的研究の応用
Clinical Diagnostics
Formiminoglutamic acid is primarily used as a biomarker for diagnosing folic acid deficiency and related metabolic disorders. Elevated levels of FIGLU in urine can indicate a deficiency in the enzyme glutamate formiminotransferase, which is crucial for the metabolism of histidine.
Key Findings:
- Urinary FIGLU Excretion : Increased excretion of FIGLU has been observed in patients with folic acid deficiency. For instance, a study demonstrated that subjects with such deficiencies excreted significantly higher amounts of FIGLU compared to healthy individuals .
- Diagnostic Utility : The measurement of FIGLU levels in urine serves as a diagnostic tool for assessing histidine metabolism disorders and folate status. In one study, patients with massive FIGLUuria showed normal serum folate levels but abnormal urinary excretion patterns, indicating enzyme deficiencies rather than dietary deficiencies .
Metabolic Studies
Research on formiminoglutamic acid has provided insights into metabolic pathways involving histidine and folate metabolism.
Case Study:
- A family with massive FIGLUuria was studied to understand the metabolic implications of glutamate formiminotransferase deficiency. The siblings excreted up to 3.89 mmol/24 hr of FIGLU, which was linked to their inability to properly metabolize histidine due to enzyme deficiency. Despite high urinary FIGLU levels, they exhibited no significant neurological deficits or hematological abnormalities .
Nutritional Genomics
Formiminoglutamic acid is also relevant in nutritional genomics, particularly concerning the metabolism of folate and its interaction with genetic factors.
Research Insights:
- Studies have shown that supplementation with folic acid can reduce urinary FIGLU levels, suggesting that adequate folate intake may mitigate some metabolic deficiencies associated with FIGLUuria .
- The role of combined supplementation (folic acid, vitamin B6, and vitamin B12) has been investigated for its potential effects on reducing cancer risk and improving metabolic health among populations at risk for cardiovascular diseases .
Table 1: Urinary Excretion Levels of Formiminoglutamic Acid
Patient ID | Urinary FIGLU (μmol/24 hr) | Serum Folate Levels (ng/mL) | Enzyme Activity |
---|---|---|---|
KS | 3,486 | Normal | Deficient |
LS | 2,834 | Normal | Deficient |
Table 2: Effects of Folic Acid Supplementation on Urinary FIGLU Excretion
Time Period | Urinary FIGLU (μmol/24 hr) | Folic Acid Dose (mg) |
---|---|---|
Before Supplementation | 3,486 | - |
During Supplementation | 1,587 | 5 |
After Supplementation | 872 | - |
作用機序
Target of Action
Formiminoglutamic acid (FIGLU), also known as N-(aminomethylidene)-L-glutamic acid, is an intermediate in the catabolism of L-histidine to L-glutamic acid . It is also a biomarker for intracellular levels of folate .
Mode of Action
FIGLU’s interaction with its targets is primarily through its role in the catabolism of L-histidine to L-glutamic acid . It is involved in the histidine metabolism pathway .
Biochemical Pathways
FIGLU is an intermediary organic acid in the conversion of the amino acid histidine to glutamic acid . This enzymatic conversion requires tetrahydrofolic acid .
Pharmacokinetics
It is known that figlu is an endogenous metabolite, meaning it is produced within the body as part of normal metabolic processes .
Result of Action
The primary result of FIGLU’s action is its role in the catabolism of L-histidine to L-glutamic acid . Additionally, elevated levels of FIGLU can indicate deficiencies in vitamin B12 or folate, or the presence of liver disease .
Action Environment
Environmental factors that can influence the action, efficacy, and stability of FIGLU include diet and overall health status. For example, deficiencies in vitamin B12 or folate can lead to elevated levels of FIGLU . Additionally, certain health conditions, such as liver disease, can also affect FIGLU levels .
生化学分析
Biochemical Properties
Formiminoglutamic acid plays a crucial role in biochemical reactions, particularly in the metabolism of the amino acid histidine . It interacts with various enzymes and proteins during these metabolic processes .
Cellular Effects
Formiminoglutamic acid has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Elevated levels of urinary formiminoglutamic acid are associated with a deficiency of folic acid and vitamin B12, which may lead to liver disease .
Molecular Mechanism
Formiminoglutamic acid exerts its effects at the molecular level through various mechanisms. It is involved in the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Formiminoglutamic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Formiminoglutamic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Formiminoglutamic acid is involved in the histidine metabolism pathway . It interacts with various enzymes or cofactors during these metabolic processes .
Transport and Distribution
Formiminoglutamic acid is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Formiminoglutamic acid can be synthesized through the enzymatic conversion of L-histidine. The enzyme histidine ammonia-lyase catalyzes the deamination of L-histidine to urocanic acid, which is then converted to formiminoglutamic acid by the enzyme urocanase. This process occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of formiminoglutamic acid is not well-documented, as it is primarily studied in a biochemical context rather than produced on a large scale. the enzymatic synthesis method mentioned above can be adapted for laboratory-scale production.
化学反応の分析
Types of Reactions: Formiminoglutamic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glutamic acid.
Reduction: It can be reduced to formiminoglutamate.
Substitution: It can participate in substitution reactions where the formimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Glutamic acid.
Reduction: Formiminoglutamate.
Substitution: Products vary based on the nucleophile used.
類似化合物との比較
Glutamic acid: A key amino acid involved in protein synthesis and neurotransmission.
Histidine: An essential amino acid that is a precursor to formiminoglutamic acid.
Urocanic acid: An intermediate in the conversion of histidine to formiminoglutamic acid.
Uniqueness: Formiminoglutamic acid is unique due to its role as an intermediate in the specific metabolic pathway of histidine catabolism. Unlike glutamic acid and histidine, which have broader roles in protein synthesis and metabolism, formiminoglutamic acid is specifically involved in the diagnostic assessment of folate and vitamin B₁₂ levels .
生物活性
Formiminoglutamic acid (FIGLU) is a significant intermediate in the catabolism of histidine, with its biological activity closely linked to folate metabolism and deficiencies. This article explores the biological activity of FIGLU, highlighting its metabolic pathways, clinical implications, and research findings from various studies.
Overview of Formiminoglutamic Acid
FIGLU is produced during the degradation of histidine, primarily catalyzed by the enzyme glutamate formiminotransferase. Under normal physiological conditions, FIGLU is converted into glutamic acid and other metabolites. However, disturbances in this metabolic pathway can lead to elevated levels of FIGLU in the urine, particularly in cases of folate deficiency or certain metabolic disorders.
Metabolic Pathways
The metabolism of histidine involves several key steps where FIGLU plays a critical role:
- Histidine Degradation : Histidine is converted to FIGLU through the action of histidase.
- Enzymatic Conversion : In the presence of tetrahydrofolic acid, FIGLU is transformed into 5-formiminotetrahydrofolic acid via glutamate formiminotransferase.
- Final Products : 5-Formiminotetrahydrofolic acid is further processed into 10-formyltetrahydrofolic acid, which is essential for various formyl transfer reactions in cellular metabolism.
Urinary Excretion and Deficiencies
Elevated urinary excretion of FIGLU serves as a biomarker for several clinical conditions:
- Folic Acid Deficiency : Studies have shown that individuals with folate deficiency exhibit significantly increased levels of FIGLU in urine due to impaired conversion to glutamic acid .
- Vitamin B12 Deficiency : Similar patterns are observed in vitamin B12 deficiency, where the metabolic handling of histidine is disrupted .
The following table summarizes the relationship between FIGLU excretion and various nutritional deficiencies:
Condition | Urinary FIGLU Excretion | Serum Folate Levels | Serum Vitamin B12 Levels |
---|---|---|---|
Folic Acid Deficiency | Elevated | Reduced | Normal |
Vitamin B12 Deficiency | Elevated | Normal | Reduced |
Normal Metabolism | Normal | Normal | Normal |
Case Study 1: Massive Formiminoglutamic Aciduria
A family study revealed siblings excreting up to 3.89 mmol/24 hr of FIGLU, indicating a deficiency in glutamate formiminotransferase activity. Despite normal serum folate levels and no hematological abnormalities, significant amounts of FIGLU were isolated from their urine. The administration of pharmacologic doses of folic and folinic acid resulted in decreased urinary excretion of FIGLU, suggesting residual enzyme activity .
Case Study 2: Hepatic Cirrhosis
In patients with hepatic cirrhosis, increased urinary excretion of FIGLU was noted alongside folic acid deficiency. This condition highlights the importance of monitoring FIGLU levels as a potential indicator of metabolic dysfunction related to liver health .
Research Findings
Research has consistently demonstrated that disturbances in folate metabolism lead to elevated FIGLU levels. A study conducted on vitamin B12-deficient rats showed that urinary excretion of FIGLU was significantly increased and could be reduced with vitamin B12 administration . Additionally, the correlation between dietary intake and plasma levels of homocysteine and other metabolites underscores the metabolic significance of maintaining adequate levels of folate and vitamin B12 .
特性
IUPAC Name |
(2S)-2-(aminomethylideneamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIKWMTVXPVEF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862422 | |
Record name | Formimino-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Formiminoglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
816-90-0 | |
Record name | Formimino-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formiminoglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formimino-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(iminomethyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMIMINOGLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV703N7VOG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Formiminoglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is formiminoglutamic acid (FIGLU) and what is its significance?
A: Formiminoglutamic acid (FIGLU) is an intermediate metabolite in the breakdown process of the amino acid histidine. Its significance lies in its role as a marker for deficiencies in folate or vitamin B12, which are essential for its further metabolism. [, , , , ]
Q2: How is FIGLU formed in the body?
A: FIGLU is formed during the catabolism of histidine. After a series of enzymatic reactions, histidine is converted to 4-imidazolone-5-propionic acid (IPA). An enzyme called imidazolonepropionase (HutI) then hydrolyzes IPA to yield FIGLU. []
Q3: What is the role of tetrahydrofolic acid (THF) in FIGLU metabolism?
A: Tetrahydrofolic acid (THF) is crucial for the further metabolism of FIGLU. It acts as an acceptor for the formimino group (-CH=NH) from FIGLU, converting THF to 5-formiminotetrahydrofolic acid. This reaction is catalyzed by the enzyme formiminoglutamic acid formiminotransferase (FIGLU transferase). [, , , ]
Q4: What happens to FIGLU in the absence of sufficient folate or vitamin B12?
A: In the absence of adequate folate or vitamin B12, the conversion of FIGLU to 5-formiminotetrahydrofolic acid is impaired. This leads to the accumulation and subsequent excretion of FIGLU in the urine, a condition known as formiminoglutamic aciduria. [, , , , , ]
Q5: Why does vitamin B12 deficiency also lead to increased FIGLU excretion?
A: Vitamin B12 is a coenzyme for methionine synthase, an enzyme involved in the regeneration of THF from 5-methyltetrahydrofolate. When vitamin B12 is deficient, THF regeneration is impaired, leading to a functional folate deficiency and subsequent FIGLU accumulation and excretion. [, , , , ]
Q6: How is FIGLU excretion used to diagnose folate or vitamin B12 deficiency?
A: The FIGLU excretion test involves administering a loading dose of histidine to a patient and then measuring the amount of FIGLU excreted in the urine over a specific period. Elevated levels of FIGLU excretion indicate a deficiency in either folate or vitamin B12. [, , , , , , ]
Q7: What are the limitations of the FIGLU excretion test?
A: While useful, the FIGLU excretion test has limitations. Factors other than folate or vitamin B12 deficiency, such as liver disease, can also influence FIGLU excretion. Additionally, early stages of vitamin B12 deficiency may not always be detected by this test, as urinary methylmalonic acid concentration might be a more sensitive indicator in these cases. [, , ]
Q8: Are there alternative methods to assess folate and vitamin B12 status?
A8: Yes, besides the FIGLU excretion test, other methods to assess folate and vitamin B12 status include:
- Direct measurement of folate and vitamin B12 levels in serum or red blood cells. [, , , , ]
- Assessment of hematological parameters like mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and red blood cell count. []
- Measurement of urinary methylmalonic acid, particularly for vitamin B12 deficiency. [, ]
Q9: What factors, other than folate and vitamin B12 deficiency, can affect FIGLU excretion?
A9: Several factors can influence FIGLU excretion:
- Liver disease: Liver dysfunction can impair histidine metabolism and lead to increased FIGLU excretion even with sufficient folate and vitamin B12. []
- Dietary methionine: High dietary levels of methionine can reduce FIGLU excretion, even in vitamin B12-deficient animals, likely by providing one-carbon units through its metabolism. [, , ]
- Dietary choline: Similar to methionine, choline can also reduce FIGLU excretion, possibly through its role as a methyl donor. [, ]
- Thyroid powder: Administration of thyroid powder has been shown to increase FIGLU excretion, suggesting a potential interaction with folate metabolism. []
- Diphenylhydantoin (phenytoin): This anticonvulsant drug has been found to decrease FIGLU excretion in rats. This effect is attributed to the drug's ability to decrease hepatic histidase activity, the enzyme responsible for the first step in histidine catabolism. []
- High levels of retinol: Retinol supplementation has been observed to enhance histidine catabolism and reduce FIGLU excretion in rats, possibly by influencing one-carbon metabolism. []
Q10: Can medications like oral contraceptives affect FIGLU excretion?
A: Research suggests that women taking oral contraceptives may experience impaired folate metabolism, indicated by lower serum and red blood cell folate levels and increased urinary FIGLU excretion. This effect is thought to be due to the hormonal components of these contraceptives. [, ]
Q11: Is FIGLU excretion a reliable marker for folate or vitamin B12 deficiency in all species?
A: While widely used in humans and rats, the reliability of FIGLU excretion as a marker for folate or vitamin B12 deficiency varies across species. For instance, in dogs, long-term phenytoin administration did not significantly increase FIGLU excretion despite inducing hematologic changes associated with folate deficiency. [] Furthermore, in a study with Cebus albifrons monkeys, urinary FIGLU excretion was correlated with liver folate concentrations in neonates, suggesting a relationship between maternal and neonatal folate status. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。